cis-Bis(triphenylphosphine)platinum(II) chloride
CAS No.:
Cat. No.: VC13340751
Molecular Formula: C36H30Cl2P2Pt
Molecular Weight: 790.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H30Cl2P2Pt |
|---|---|
| Molecular Weight | 790.6 g/mol |
| IUPAC Name | platinum(2+);triphenylphosphane;dichloride |
| Standard InChI | InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 |
| Standard InChI Key | XAFJSPPHVXDRIE-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Pt+2] |
Introduction
Synthesis and Preparation Methods
Conventional Synthesis from Potassium Tetrachloroplatinate
The cis isomer is typically synthesized by reacting potassium tetrachloroplatinate (K₂PtCl₄) with triphenylphosphine (PPh₃) in a polar solvent. The reaction proceeds under reflux conditions, yielding the cis isomer as a white crystalline precipitate . The stoichiometric equation is:
This method achieves yields exceeding 90% when conducted under a nitrogen atmosphere to prevent oxidation of the phosphine ligands . A patent by CN102030784A further optimizes this process by using absolute ethanol as the solvent, reporting yields of 92–98% .
Alternative Routes and Isomer Control
Structural and Crystallographic Analysis
Geometric Parameters
X-ray crystallographic studies reveal that the cis isomer adopts a square-planar geometry with average Pt–P and Pt–Cl bond lengths of 2.261 Å and 2.346 Å, respectively . In contrast, the trans isomer exhibits slightly longer Pt–P bonds (2.316 Å) and shorter Pt–Cl bonds (2.300 Å) . A chloroform-solvated structure ([PtCl₂(PPh₃)₂]·CHCl₃) confirmed these metrics, with Pt–P distances of 2.2481–2.2658 Å and Pt–Cl distances of 2.3244–2.3548 Å .
Table 1: Comparative Bond Lengths in cis and trans Isomers
| Parameter | cis Isomer (Å) | trans Isomer (Å) |
|---|---|---|
| Pt–P (average) | 2.261 | 2.316 |
| Pt–Cl (average) | 2.346 | 2.300 |
| Pt–P (solvated form) | 2.2481–2.2658 | — |
Crystal Packing and Non-Covalent Interactions
The solvated cis isomer forms weak C–H···Cl hydrogen bonds between chloroform molecules and chloride ligands, creating a one-dimensional chain structure . These interactions stabilize the crystal lattice, resulting in voids of 215 ų, which may influence its reactivity in solid-state reactions .
Spectroscopic and Analytical Characterization
Elemental Analysis
Elemental analysis of the cis isomer aligns with its molecular formula (C₃₆H₃₀Cl₂P₂Pt), showing close agreement between theoretical and measured values for carbon (54.69% vs. 53.95%) and hydrogen (3.82% vs. 3.81%) . Minor discrepancies arise from residual solvent or moisture.
Table 2: Elemental Composition of cis-Pt(PPh₃)₂Cl₂
| Element | Theoretical (%) | Measured (%) |
|---|---|---|
| C | 54.69 | 53.95 |
| H | 3.82 | 3.81 |
Infrared Spectroscopy
Infrared spectra of the cis isomer exhibit distinct Pt–Cl stretching vibrations at ~320 cm⁻¹ and P–Ph modes near 1,100 cm⁻¹ . These peaks differentiate it from the trans isomer, which shows shifted Pt–Cl absorptions due to altered ligand symmetry .
Applications in Coordination Chemistry and Catalysis
Precursor to Platinum Complexes
The cis isomer serves as a versatile starting material for synthesizing platinum(0) species, such as Pt(PPh₃)₃, via reduction with hydrazine or molecular hydrogen . It also reacts with alkenes and alkynes to form π-complexes, pivotal in catalytic cycles for hydrogenation and hydrosilylation .
Catalytic Activity
In cross-coupling reactions, cis-Pt(PPh₃)₂Cl₂ facilitates C–C bond formation, though it is less active than palladium analogs like Pd(PPh₃)₂Cl₂ . Its utility in niche applications, such as platinaborane cluster synthesis, highlights its role in materials science .
Comparative Analysis with the trans Isomer
Thermodynamic Stability
The cis isomer’s dominance under equilibrium conditions stems from the trans effect: PPh₃ ligands weaken Pt–Cl bonds trans to themselves, making the cis configuration energetically favorable . Heating the trans isomer in the presence of excess PPh₃ quantitatively converts it to the cis form .
Reactivity Differences
While both isomers undergo ligand substitution, the cis form reacts more readily with Lewis bases due to the labile Cl⁻ ligands in adjacent positions. This property underpins its preference in synthesis over the trans isomer .
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